molecular formula C14H10FN3 B8426748 4-[3-(4-Fluorophenyl)-1h-Pyrazol-4-Yl]pyridine

4-[3-(4-Fluorophenyl)-1h-Pyrazol-4-Yl]pyridine

Cat. No.: B8426748
M. Wt: 239.25 g/mol
InChI Key: BILJSHVAAVZERY-UHFFFAOYSA-N
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Description

4-[3-(4-Fluorophenyl)-1h-Pyrazol-4-Yl]pyridine is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a pyrazole ring, which is further connected to a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, including its potential use in medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the [3 + 2] cycloaddition of 4-halosydnones with 1-haloalkynes, which provides a straightforward route to access 3,5-dihalopyrazoles . These dihalopyrazoles can then be further functionalized to introduce the fluorophenyl and pyridine groups.

Industrial Production Methods

Industrial production of this compound may involve the use of high-yield methods for the preparation of substituted 3-fluoropyridines. For instance, the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) has been applied in the synthesis of compounds possessing herbicidal activity . This method ensures the efficient introduction of the fluorine atom into the pyridine ring.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Fluorophenyl)-1h-Pyrazol-4-Yl]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrazole and pyridine rings.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce derivatives with different substituents on the fluorophenyl group.

Scientific Research Applications

4-[3-(4-Fluorophenyl)-1h-Pyrazol-4-Yl]pyridine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of the fluorophenyl, pyrazole, and pyridine groups, which confer distinct chemical and biological properties. This unique structure makes it a valuable compound for various scientific research applications and industrial processes.

Properties

Molecular Formula

C14H10FN3

Molecular Weight

239.25 g/mol

IUPAC Name

4-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]pyridine

InChI

InChI=1S/C14H10FN3/c15-12-3-1-11(2-4-12)14-13(9-17-18-14)10-5-7-16-8-6-10/h1-9H,(H,17,18)

InChI Key

BILJSHVAAVZERY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)C3=CC=NC=C3)F

Origin of Product

United States

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